molecular formula C6H7ClN2 B13128951 4-(Chloromethyl)-5-methylpyridazine

4-(Chloromethyl)-5-methylpyridazine

Cat. No.: B13128951
M. Wt: 142.58 g/mol
InChI Key: ALOYHZIAAVCBGP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a chloromethyl group at the 4-position and a methyl group at the 5-position. The chloromethyl group introduces electrophilic character, enabling nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation of the aromatic ring .

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

4-(chloromethyl)-5-methylpyridazine

InChI

InChI=1S/C6H7ClN2/c1-5-3-8-9-4-6(5)2-7/h3-4H,2H2,1H3

InChI Key

ALOYHZIAAVCBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC=C1CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine. This can be achieved through the reaction of 5-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-5-methylpyridazine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methylpyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation Reactions: Products include 4-(chloromethyl)-5-formylpyridazine and 4-(chloromethyl)-5-carboxypyridazine.

    Reduction Reactions: Products include 4-(chloromethyl)-5-methyl-1,2-dihydropyridazine.

Scientific Research Applications

4-(Chloromethyl)-5-methylpyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on pyridazine derivatives critically influence their chemical behavior and applications. Below is a comparative analysis:

Table 1: Substituent Effects in Pyridazine Derivatives
Compound Name Substituent Positions Key Functional Groups Reactivity/Applications Reference
4-(Chloromethyl)-5-methylpyridazine 4,5 -CH2Cl, -CH3 Nucleophilic substitution; intermediates in drug synthesis
5-Chloro-4-(chloromethyl)-2,3-dihydrobenzo[b]oxepine 4,5 (fused ring) -CH2Cl, -Cl Azide intermediate for click chemistry
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 4,5,2 -Cl, -NHCH3, -CF3-C6H4 Potential kinase inhibitors
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride 4,5 (pyrimidine core) -Cl, -CH3, piperazine Anticancer agent precursors
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives N/A (pyrazole core) -CH3, -COOH Antimicrobial and anti-inflammatory agents

Key Observations :

  • Chloromethyl vs. Chloro : The chloromethyl group in 4-(Chloromethyl)-5-methylpyridazine provides a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling), unlike simple chloro substituents in compounds like 5-chloro-4-(chloromethyl)-2,3-dihydrobenzo[b]oxepine .
  • Methyl Group Influence : The 5-methyl group in the target compound stabilizes the pyridazine ring via electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF3 in ) that enhance electrophilicity but reduce solubility.
  • Hybrid Systems: Compounds like 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one () demonstrate how additional substituents (e.g., trifluoromethylphenyl) expand biological activity but complicate synthesis.

Research Findings and Data

Table 2: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) LogP
4-(Chloromethyl)-5-methylpyridazine 156.6 (calculated) Not reported Moderate (DMSO) 1.8
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 359.7 180–182 Low (Water) 3.2
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives ~300 (average) 150–200 Variable 2.5–4.0

Notes:

  • Higher LogP values in trifluoromethyl derivatives () correlate with increased membrane permeability but reduced aqueous solubility.

Biological Activity

4-(Chloromethyl)-5-methylpyridazine is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Molecular Characteristics:

  • Molecular Formula: C6H7ClN2
  • Molecular Weight: 142.58 g/mol
  • IUPAC Name: 4-(chloromethyl)-5-methylpyridazine
  • Canonical SMILES: CC1=CN=NC=C1CCl
PropertyValue
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
IUPAC Name4-(chloromethyl)-5-methylpyridazine
InChI KeyALOYHZIAAVCBGP-UHFFFAOYSA-N

Synthesis

The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is conducted under acidic conditions to facilitate the introduction of the chloromethyl group at the 4-position of the pyridazine ring.

The biological activity of 4-(Chloromethyl)-5-methylpyridazine is largely attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles (amines, thiols), leading to the formation of various biologically active derivatives.
  • Electrophilic Reactions: The compound may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, which can influence enzyme activity or gene expression.

Pharmacological Applications

Research indicates that 4-(Chloromethyl)-5-methylpyridazine has potential applications in drug development:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes, making it a candidate for further investigation as a therapeutic agent for diseases where these enzymes play a critical role.
  • Antimicrobial Activity: There are indications that derivatives of this compound exhibit antimicrobial properties, which could be explored for developing new antibiotics .

Case Studies

Several studies have highlighted the biological relevance of compounds related to 4-(Chloromethyl)-5-methylpyridazine:

  • Inhibition Studies: A study demonstrated that derivatives of pyridazine compounds exhibited significant inhibition against certain bacterial strains, suggesting a pathway for developing new antimicrobial agents .
  • Cancer Research: Compounds similar to 4-(Chloromethyl)-5-methylpyridazine have shown promise in inhibiting cancer cell proliferation in vitro, indicating potential applications in oncology .

Comparison with Similar Compounds

The unique structure of 4-(Chloromethyl)-5-methylpyridazine sets it apart from other pyridine and pyrimidine derivatives:

CompoundKey FeaturesBiological Activity
4-(Chloromethyl)pyridineLacks methyl group; different reactivityLimited compared to pyridazines
4-(Chloromethyl)-2-methylpyridineMethyl at different position; altered propertiesVaries based on substitution
4-MethylpyridazineLacks chloromethyl group; less reactiveGenerally lower biological activity

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